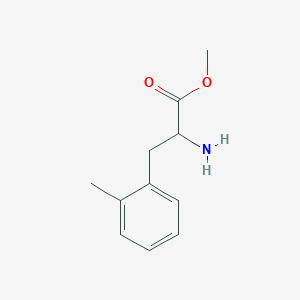![molecular formula C10H13NOS B11903764 4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11903764.png)
4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-carbaldehyd ist eine heterocyclische Verbindung, die einen Thieno[3,2-c]pyridin-Kernstruktur aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-carbaldehyd beinhaltet typischerweise die Cyclisierung von Thiophenderivaten. Eine gängige Methode beinhaltet die Reaktion von Thiophen-2-carboxamiden mit Ameisensäure, um Thieno[3,2-c]pyridinderivate zu erhalten . Ein anderer Ansatz beinhaltet die Verwendung von 2,2,6-Trimethyl-4H-1,3-dioxin-4-on in Xylol, gefolgt von der Cyclisierung mit Pyrrolidin in Toluol .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-carbaldehyd durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Aldehydgruppe in einen Alkohol umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen am Thieno[3,2-c]pyridinring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter verschiedenen Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Alkoholderivate.
Substitution: Verschiedene substituierte Thieno[3,2-c]pyridinderivate.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-carbaldehyd hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Medizin: Als Leitverbindung in der Wirkstoffforschung für verschiedene therapeutische Ziele untersucht.
Wirkmechanismus
Der Wirkmechanismus von 4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-carbaldehyd beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu einer Kaskade biochemischer Ereignisse führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren .
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Eigenschaften
Molekularformel |
C10H13NOS |
|---|---|
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
4,4-dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C10H13NOS/c1-10(2)8-4-6-13-9(8)3-5-11(10)7-12/h4,6-7H,3,5H2,1-2H3 |
InChI-Schlüssel |
QIDUTWKAIOUAIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(CCN1C=O)SC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea](/img/structure/B11903742.png)




![2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903760.png)
